Cas no 1246041-84-8 (4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide)
4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide
- 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
- 4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide
-
- Inchi: 1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11)
- InChI Key: PKHMCXYXGDYUJF-UHFFFAOYSA-N
- SMILES: C1NC(C(N)=O)CC2N=CNC1=2
4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM416540-250mg |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95%+ | 250mg |
$265 | 2023-01-19 | |
| Chemenu | CM416540-500mg |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95%+ | 500mg |
$483 | 2023-01-19 | |
| Chemenu | CM416540-1g |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95%+ | 1g |
$633 | 2023-01-19 | |
| TRC | B418278-10mg |
4,5,6,7-Tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418278-50mg |
4,5,6,7-Tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B418278-100mg |
4,5,6,7-Tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-100243-0.05g |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95.0% | 0.05g |
$127.0 | 2025-02-21 | |
| Enamine | EN300-100243-0.1g |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95.0% | 0.1g |
$189.0 | 2025-02-21 | |
| Enamine | EN300-100243-0.25g |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95.0% | 0.25g |
$270.0 | 2025-02-21 | |
| Enamine | EN300-100243-0.5g |
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide |
1246041-84-8 | 95.0% | 0.5g |
$425.0 | 2025-02-21 |
4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide
Comprehensive Overview of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide (CAS No. 1246041-84-8): Structure, Applications, and Research Insights
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide (CAS 1246041-84-8) is a heterocyclic organic compound with a unique fused-ring structure, combining imidazole and pyridine moieties. This scaffold has garnered significant attention in medicinal chemistry due to its potential as a pharmacophore in drug discovery. The compound's molecular formula (C8H12N4O) and hydrogen-bonding capacity make it a versatile building block for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders and enzyme modulation.
Recent studies highlight the role of imidazo[4,5-c]pyridine derivatives in modulating G-protein-coupled receptors (GPCRs), a hot topic in neuroscience research. Researchers are exploring its analogs for potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's, aligning with the growing public interest in brain health supplements and cognitive enhancers. The carboxamide group in this compound enhances its solubility and bioavailability, critical factors in drug development pipelines.
From a synthetic perspective, CAS 1246041-84-8 serves as a key intermediate in multicomponent reactions (MCRs), a green chemistry approach gaining traction due to its atom economy and reduced waste. Its structural rigidity also makes it a candidate for crystal engineering studies, addressing the demand for novel materials in optoelectronics. Notably, computational chemists utilize this scaffold in molecular docking simulations to predict binding affinities with target proteins—a technique frequently searched in AI-driven drug discovery forums.
The compound's stability under physiological pH conditions has sparked investigations into its prodrug potential, especially for blood-brain barrier (BBB) penetration. This aligns with trending searches on drug delivery systems and nanocarriers. Furthermore, its metal-chelating properties (via nitrogen atoms) are being explored in biomedical imaging, coinciding with rising interest in contrast agents for MRI diagnostics.
In the context of patent landscapes, derivatives of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide appear in filings related to kinase inhibitors and anti-inflammatory agents—topics frequently queried in pharmaceutical SEO. Its structural similarity to purine bases also invites research into nucleic acid interactions, relevant to gene therapy advancements. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for purity validation, addressing quality concerns in preclinical research.
Environmental considerations are also noteworthy: the compound's biodegradability profile is under evaluation to meet green chemistry principles—a trending topic in sustainable pharma. While not classified as hazardous, proper laboratory handling protocols (e.g., glovebox use for hygroscopic samples) are recommended, reflecting workplace safety searches. As interest grows in fragment-based drug design (FBDD), this scaffold’s low molecular weight (180.21 g/mol) positions it as a promising chemical probe.
Future directions may explore its structure-activity relationships (SAR) through high-throughput screening—a technique dominating AI-assisted chemistry discussions. With the global pharmaceutical market increasingly valuing scaffold diversity, CAS 1246041-84-8 exemplifies how niche heterocycles can bridge academic research and industrial applications. Its dual role as a ligand and hydrogen bond acceptor/donor ensures continued relevance in rational drug design curricula and cheminformatics databases.
1246041-84-8 (4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)